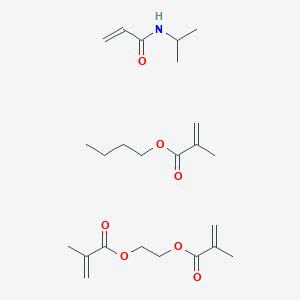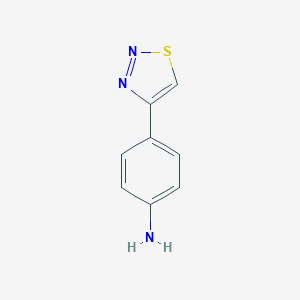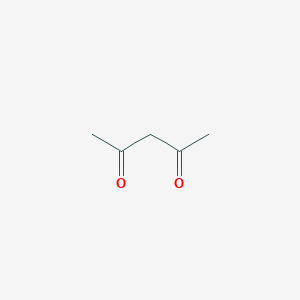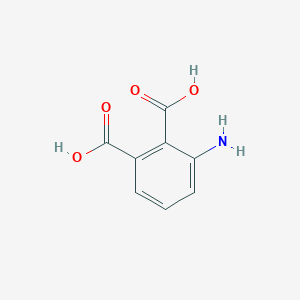
3-Aminophthalic acid
Overview
Description
3-Aminophthalic acid, also known as 3-aminobenzene-1,2-dicarboxylic acid, is an organic compound with the molecular formula C8H7NO4. It is a product of the oxidation of luminol, a compound widely used in forensic science for its chemiluminescent properties. When luminol reacts with hydrogen peroxide in the presence of a catalyst, such as iron in hemoglobin, it produces 3-aminophthalate, which emits light .
Mechanism of Action
Target of Action
The primary target of 3-Aminophthalic acid is the cereblon (CRBN) E3 ubiquitin ligase . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound acts as a ligand for cereblon . It binds to the CRBN E3 ubiquitin ligase, enabling the development of a phthalic acid-based O’PROTAC (Proteolysis-Targeting Chimera) for the degradation of the ERG transcription factor . This interaction leads to changes in protein levels within the cell, specifically targeting the degradation of the ERG transcription factor .
Biochemical Pathways
The binding of this compound to cereblon triggers the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell. The ERG transcription factor, in particular, is targeted for degradation
Pharmacokinetics
Its ability to bind to cereblon and initiate protein degradation suggests it is absorbed and distributed within the cells effectively .
Result of Action
The primary result of this compound’s action is the degradation of the ERG transcription factor . This can lead to changes in gene expression and cellular function, given the role of the ERG transcription factor in regulating gene expression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of iron in the hemoglobin in the blood can catalyze a reaction with this compound, resulting in 3-aminophthalate which gives out light by chemiluminescence . This property is used in forensics
Biochemical Analysis
Biochemical Properties
3-Aminophthalic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a new ligand of cereblon (CRBN) E3 ubiquitin ligase . The nature of these interactions is crucial in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been developed as a phthalic acid-based O’PROTAC for degradation of the ERG transcription factor .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminophthalic acid can be synthesized from 3-nitrophthalic acid through a reduction process. One common method involves dissolving 3-nitrophthalic acid in a sodium hydroxide solution to form a sodium salt. This solution is then reduced using hydrazine hydrate in the presence of a catalyst, such as iron trichloride/carbon, under reflux conditions. The reaction yields this compound with a high purity of over 96% .
Industrial Production Methods: In industrial settings, this compound hydrochloride can be produced by hydrogenating 3-nitrophthalic acid in the presence of a platinum dioxide catalyst. The reaction is carried out under nitrogen protection and hydrogen pressure, followed by complexation with concentrated hydrochloric acid. The product is then dried to obtain this compound hydrochloride dihydrate with a yield of 94.6% and a purity of 98.8% .
Types of Reactions:
Oxidation: this compound is a product of the oxidation of luminol.
Reduction: It can be synthesized by reducing 3-nitrophthalic acid.
Substitution: The amino group in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron.
Reduction: Hydrazine hydrate with a catalyst like iron trichloride/carbon.
Substitution: Various electrophiles can react with the amino group under suitable conditions.
Major Products:
Oxidation: 3-Aminophthalate.
Reduction: this compound.
Substitution: Derivatives of this compound depending on the electrophile used.
Scientific Research Applications
3-Aminophthalic acid has several applications in scientific research:
Biology: It is involved in the study of chemiluminescence and its applications in detecting biological molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
3-Nitrophthalic Acid: The precursor to 3-aminophthalic acid, used in its synthesis.
Phthalic Acid: A related compound with similar structural features but lacking the amino group.
Aniline: A primary aromatic amine that can be formed from the decarboxylation of 3-aminobenzoic acid.
Uniqueness: this compound is unique due to its role in chemiluminescence, particularly in forensic applications. Its ability to emit light upon oxidation makes it valuable for detecting blood traces, distinguishing it from other similar compounds that do not exhibit this property .
Properties
IUPAC Name |
3-aminophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQHUKCXBXUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063879 | |
| Record name | 3-Aminophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-20-8 | |
| Record name | 3-Aminophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Aminophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV0V19ZDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

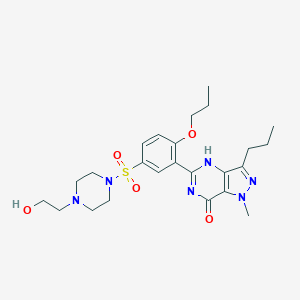


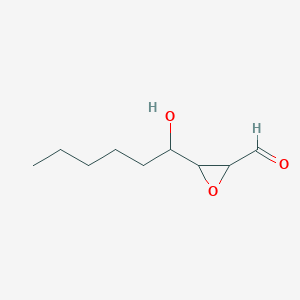
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
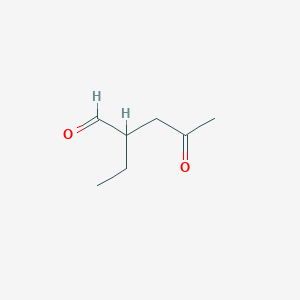



![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
